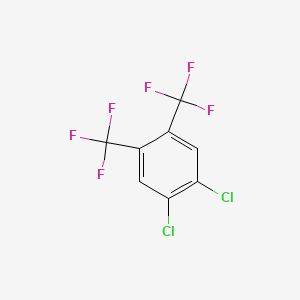
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene
Vue d'ensemble
Description
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H2Cl2F6 and its molecular weight is 282.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene (commonly referred to as DCTFB) is an aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article synthesizes recent research findings on the biological activity of DCTFB, highlighting its mechanisms of action, interactions with biological systems, and potential therapeutic applications.
DCTFB is characterized by the following chemical structure:
- Molecular Formula: C8H2Cl2F6
- Molecular Weight: 305.00 g/mol
The presence of the trifluoromethyl groups enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and various molecular targets.
The biological activity of DCTFB primarily stems from its ability to interact with enzymes and receptors within biological systems. The trifluoromethyl groups are known to increase the compound's stability and modulate its electronic properties, which can influence enzyme kinetics and receptor binding affinities.
Enzyme Interaction
DCTFB has been studied for its role as a biochemical probe in enzyme assays. It can act as a substrate or inhibitor for various enzymes, providing insights into enzyme mechanisms and substrate specificity. For instance:
- Inhibition Studies: Research indicates that DCTFB can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis in the liver.
- Substrate Analyses: The compound has been utilized to study the interaction dynamics between enzymes and substrates, facilitating the understanding of metabolic pathways.
Toxicity Studies
Toxicological assessments reveal that DCTFB exhibits moderate toxicity in various biological systems. The compound's effects have been evaluated in both in vitro and in vivo models:
- In Vitro Toxicity: Cell viability assays indicate that DCTFB can induce cytotoxic effects at higher concentrations, particularly in liver cell lines .
- In Vivo Studies: Animal studies have shown that exposure to DCTFB can lead to alterations in liver function markers, suggesting potential hepatotoxicity .
Case Studies
Several case studies have documented the biological effects of DCTFB:
-
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of DCTFB on cytochrome P450 2E1. Results showed a significant reduction in enzyme activity, indicating potential implications for drug-drug interactions in therapeutic settings . -
Case Study 2: Cytotoxicity Assessment
In a controlled experiment using human hepatoma cells, DCTFB was found to decrease cell viability by 40% at a concentration of 50 µM after 24 hours of exposure. This suggests a dose-dependent cytotoxic effect .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCTFB, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,4-Dichloro-2-(trifluoromethyl)benzene | Structure | Moderate inhibition of CYP enzymes |
| 1,2-Dichloro-4-(trifluoromethyl)benzene | Structure | Low cytotoxicity |
| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Structure | High cytotoxicity |
Propriétés
IUPAC Name |
1,2-dichloro-4,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLISUPNJJTGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















